

Comparative Analysis of Mass Spectrometry Fragmentation: 16-Aminohexadecan-1-ol

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Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol

CAS No.: 50602-69-2

Cat. No.: B8564035

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Executive Summary

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a critical bifunctional lipid intermediate, increasingly relevant in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and drug delivery systems. Its amphiphilic nature—possessing both a primary amine and a primary alcohol—presents specific analytical challenges.

This guide compares the two industry-standard characterization workflows: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Trimethylsilyl (TMS) derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI). We analyze the fragmentation mechanics, diagnostic utility, and limitations of each approach to support raw material qualification in drug development.

Structural Context & Analytical Challenge

The molecule

(MW 257.46 Da) lacks strong chromophores, making UV detection poor. In mass spectrometry, the competing basicity of the amine and the ionization potential of the alcohol dictate the

fragmentation pathways.

- Challenge: The native compound is non-volatile and polar, leading to poor peak shape and thermal degradation in direct GC analysis.
- Solution: Derivatization is mandatory for GC-MS. For LC-MS, the amine provides a ready handle for protonation ().

Workflow A: GC-MS (Electron Ionization) of TMS Derivatives

Methodology: To render the molecule volatile and diagnostic, both the hydroxyl and amine groups are protected using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

- Target Derivative: N,N,O-Tris(trimethylsilyl)-**16-aminohexadecan-1-ol** (Fully silylated) or N,O-Bis(trimethylsilyl) depending on reaction forcing.
- Assumption for Guide: We assume the Bis-TMS derivative (N-TMS and O-TMS) is the dominant species formed under standard mild conditions (60°C, 30 min), though Tris-TMS (N,N-bis-TMS) forms under aggressive conditions.

Fragmentation Mechanism (EI at 70 eV)

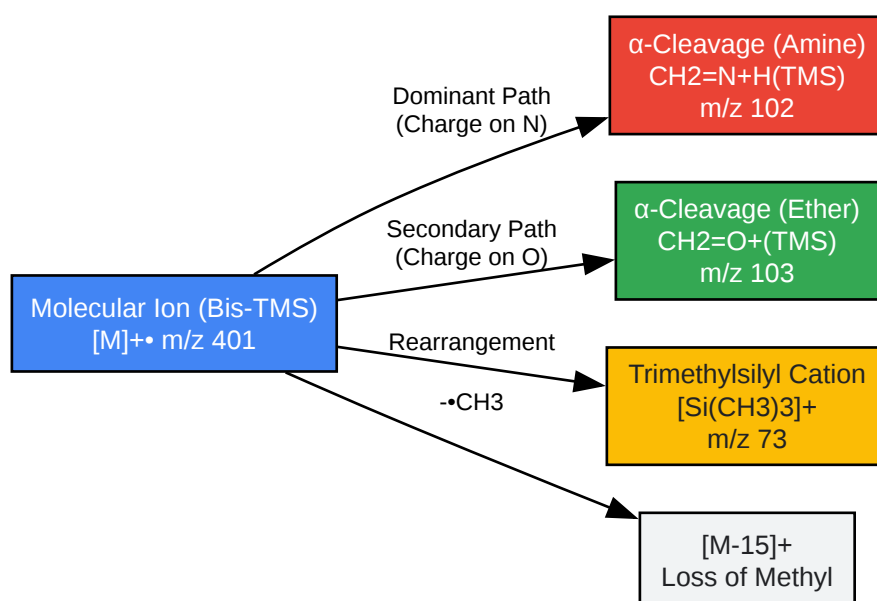
Electron Impact (EI) is a "hard" ionization technique. The molecular ion (

) is formed but possesses high internal energy, leading to extensive fragmentation. The charge localization directs bond cleavage.

- -Cleavage (Amine Driven): The nitrogen lone pair stabilizes the radical cation better than oxygen. Cleavage of the C-C bond adjacent to the nitrogen is the dominant pathway.
 - Fragment:
 - Diagnostic Ion: m/z 102 (for Mono-N-TMS) or m/z 174 (for Bis-N-TMS).
- -Cleavage (Alcohol Driven): Cleavage adjacent to the ether oxygen.

- Fragment:
- Diagnostic Ion:m/z 103.
- Siliconium Ions: The trimethylsilyl group itself fragments.
 - Diagnostic Ion:m/z 73

Visualization: EI Fragmentation Pathway



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Figure 1: EI Fragmentation pathways for the Bis-TMS derivative of **16-Aminohexadecan-1-ol**. The stability of the N-containing fragment makes m/z 102/174 highly diagnostic.

Workflow B: LC-MS/MS (Electrospray Ionization)

Methodology: Used for purity assays and impurity identification without derivatization.

- Ionization: ESI Positive Mode (+).
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes protonation).

Fragmentation Mechanism (CID)

ESI is a "soft" technique yielding a stable protonated molecular ion

. Fragmentation is induced via Collision Induced Dissociation (CID).^[1]

- Precursor Ion:m/z 258.3

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- Neutral Loss (Water): The hydroxyl group protonates and leaves as neutral water.

- Transition:

(

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- Neutral Loss (Ammonia): The amine group is the primary site of protonation. Loss of requires charge migration or high energy.

- Transition:

(

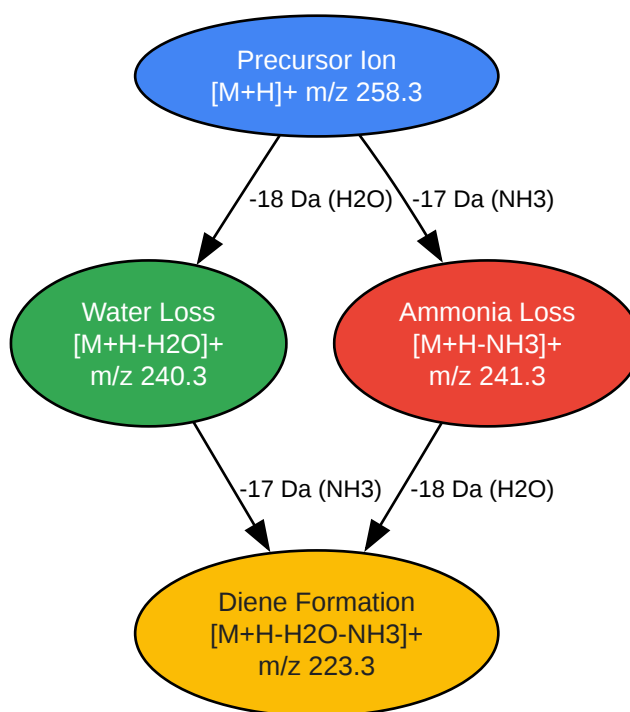
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- Alkyl Chain Fragmentation: At high collision energies (CE > 35 eV), C-C bond cleavages occur, producing a series of alkyl cations (

), typically

43, 57, 71, etc.

Visualization: ESI-CID Fragmentation Pathway



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Figure 2: ESI-CID fragmentation showing sequential neutral losses. This pattern is characteristic of long-chain amino alcohols.

Comparative Data Summary

The following table contrasts the diagnostic ions observed in each method.

Feature	GC-MS (TMS Derivative)	LC-MS/MS (Native)
Molecular Ion	(weak/absent); often seen.	m/z 258.3 (Strong, Base Peak).
Base Peak	m/z 73 (TMS) or m/z 102/174 (-amine).	m/z 258 (Precursor) or m/z 240 (Water loss).
Structural Specificity	High. -cleavage ions (m/z 103 vs 102) confirm positions of -OH and -NH ₂ .	Moderate. Confirms MW and functional groups (via neutral loss) but less isomer-specific.
Limit of Detection	Low ng range (SIM mode).	pg range (MRM mode).
Key Diagnostic Ions	73, 102, 103, 147 (rearrangement).	258, 240, 241, 223.
Primary Use Case	Structural elucidation; confirming 1,16-substitution pattern.	High-throughput purity screening; Impurity quantification.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS

Use this protocol to verify the 1,16-substitution pattern.

- Preparation: Weigh 1.0 mg of **16-Aminohexadecan-1-ol** into a 1.5 mL GC vial.
- Solubilization: Add 100 μ L anhydrous Pyridine. Vortex until dissolved.
- Derivatization: Add 100 μ L BSTFA + 1% TMCS.
- Incubation: Cap and heat at 60°C for 30 minutes. (Ensures complete silylation of the sterically accessible primary amine and alcohol).
- Analysis: Inject 1 μ L (Split 1:20) into GC-MS (e.g., DB-5MS column).

- Note: Ensure the inlet liner is deactivated (glass wool) to prevent adsorption of the amine.

Protocol B: Direct Infusion ESI-MS/MS

Use this protocol for rapid mass confirmation.

- Preparation: Dissolve sample to 10 µg/mL in Methanol.
- Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Infusion: Syringe pump infusion at 10 µL/min into the ESI source.
- Settings:
 - Polarity: Positive.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V (Keep low to preserve
).
 - Collision Energy (Ramp): 10–40 eV to observe neutral losses.

References

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Sources

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